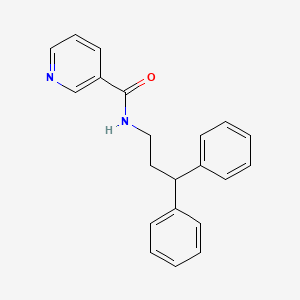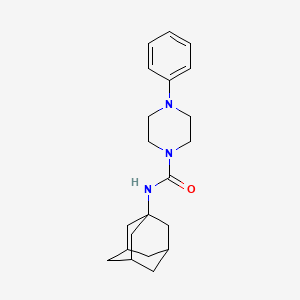![molecular formula C25H30N4O2 B10866301 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10866301.png)
2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core, an ethyl group, and a pyridin-2-ylmethyl acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps One common approach is to start with the dibenzo[b,e][1,4]diazepine core, which can be synthesized through a series of cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-ylmethyl acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products.
Aplicaciones Científicas De Investigación
2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
What sets 2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(pyridin-2-ylmethyl)acetamide apart from similar compounds is its specific structural configuration, which can result in unique biological activities and chemical properties
Propiedades
Fórmula molecular |
C25H30N4O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(6-ethyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C25H30N4O2/c1-4-20-24-19(13-25(2,3)14-22(24)30)28-18-10-5-6-11-21(18)29(20)16-23(31)27-15-17-9-7-8-12-26-17/h5-12,20,28H,4,13-16H2,1-3H3,(H,27,31) |
Clave InChI |
PDVUHOCAVWZWAL-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NCC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10866221.png)
![N-[[(4-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10866228.png)
![5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866229.png)
![4-{[3-(4-fluorophenyl)-1H-pyrazol-1-yl]sulfonyl}-1,3-dimethyl-1H-pyrazole](/img/structure/B10866230.png)
![Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10866233.png)
![2-Chloro-1-(4-[1,3]thiazolo[5,4-B]pyridin-2-ylpiperazino)-1-propanone](/img/structure/B10866234.png)
![3-(4-bromophenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10866249.png)
![7-(4-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866260.png)


![5-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-fluorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10866274.png)
![N'-[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-3-carbohydrazide](/img/structure/B10866277.png)
![[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone](/img/structure/B10866283.png)
![4-(1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10866285.png)
